molecular formula C18H44Cl4N4O12 B1398488 2,2',2'',2'''-(1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetrayl)tetraacetic acid tetrahydrochloride tetrahydrate CAS No. 314041-07-1

2,2',2'',2'''-(1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetrayl)tetraacetic acid tetrahydrochloride tetrahydrate

Cat. No.: B1398488
CAS No.: 314041-07-1
M. Wt: 650.4 g/mol
InChI Key: KZFAYBMEEVMFGV-UHFFFAOYSA-N
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Description

This compound is a derivative of 1,4,8,11-Tetraazacyclotetradecane, also known as cyclam . Cyclam is an azamacrocycle that forms more stable metal complexes compared to open chain ligands . It is used in the synthesis of molecules with electroactive cavities and acts as a nitrogen crown ether analogue .


Molecular Structure Analysis

The molecular formula of this compound is C18H24D8N4O8 . Unfortunately, the specific structural details are not available in the search results.

Scientific Research Applications

1. Crystal Structure Analysis

The compound's crystal structure has been studied, revealing a 14-membered C10N4 centrosymmetric cationic macrocycle. This structure interacts with chloride ions and water molecules, forming a three-dimensional hydrogen-bonded network (Wang, Liu, Yao, Yang, & Li, 2008).

2. Stability Constants of Metal Complexes

Critical evaluation of stability constants of metal complexes of this compound and other complexones has been conducted, focusing on biomedical and environmental applications. This research provides insights into typical errors in stability constant measurements and presents high-quality data (Anderegg, Arnaud-Neu, Delgado, Felcman, & Popov, 2005).

3. Proton-Driven Self-Assembled Systems

Investigations into proton-driven adducts formed by this compound have been carried out. The study explored the formation of adducts in solution, their characteristics, and potential applications in fields like coordination chemistry (Bergamini, Saudan, Ceroni, Maestri, Balzani, Gorka, Lee, van Heyst, & Vögtle, 2004).

4. Radiopharmaceutical Applications

The compound's derivatives have been explored for their potential in radiopharmaceutical applications, especially for copper radioisotopes. Bifunctional chelators that form stable radiocopper complexes and allow attachment to biological molecules have been synthesized, indicating its relevance in medical imaging and radiotherapy (Boswell, Regino, Baidoo, Wong, Bumb, Xu, Milenic, Kelley, Lai, & Brechbiel, 2008).

5. Synthesis of Bifunctional Chelating Agent

Research on an improved synthesis of a bifunctional chelating agent based on this compound has been reported. This agent is used as a radionuclide carrier in cancer chemotherapy, highlighting its importance in medical applications (Moreau, Tinkl, Tsukazaki, Bury, Griffen, Snieckus, Maharajh, Kwok, Somayaji, Peng, Sykes, & Noujaim, 1997).

6. Synthesis and Spectroscopic Studies

New N-functionalized tetraazamacrocyclic compounds based on this structure have been synthesized and studied, providing insights into their electronic, infrared, and NMR spectroscopic properties. These studies are essential for understanding the behavior and potential applications of these compounds (Wang, Xie, & Ni, 2000).

7. Structural and Coordination Studies

Structural studies and metal complexation of derivatives of this compound have been carried out. These studies provide insights into the coordination geometries and stability of metal complexes, which are crucial for understanding its application in fields like coordination chemistry and material science (Lima, Delgado, Drew, Brandão, & Félix, 2008).

8. Luminescent Properties in Lanthanide-Based MOFs

The compound has been utilized in the synthesis of lanthanide-based Metal-Organic Frameworks (MOFs), displaying unique luminescent properties. This highlights its potential in developing new materials with specific optical properties (Zhu, Lu, Li, Gao, Li, Xiao, & Cao, 2008).

9. Radiolabeling and in vivo Behavior

Studies on radiolabeling and in vivo behavior of copper-64-labeled cross-bridged cyclam ligands derived from this compound have been conducted, showing its potential in biomedical imaging and therapy (Sun, Wuest, Weisman, Wong, Reed, Boswell, Motekaitis, Martell, Welch, & Anderson, 2002).

Safety and Hazards

The safety data sheet for 1,4,8,11-Tetraazacyclotetradecane indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation and serious eye damage/eye irritation. It may also cause specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Mechanism of Action

Target of Action

The primary target of 2,2’,2’‘,2’‘’-(1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetrayl)tetraacetic acid tetrahydrochloride tetrahydrate is metal ions . This compound, being a macrocyclic ligand, forms stable complexes with metal ions .

Mode of Action

2,2’,2’‘,2’‘’-(1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetrayl)tetraacetic acid tetrahydrochloride tetrahydrate interacts with its targets by forming complexes with metal ions . This interaction results in the suppression of oxidation catalyzed by these metal ions .

Biochemical Pathways

The biochemical pathways affected by 2,2’,2’‘,2’‘’-(1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetrayl)tetraacetic acid tetrahydrochloride tetrahydrate are those involving oxidation reactions . The downstream effects include the suppression of oxidation catalyzed by metal ions .

Pharmacokinetics

As a macrocyclic ligand, it is expected to have good stability and selectivity towards its target metal ions .

Result of Action

The molecular and cellular effects of the action of 2,2’,2’‘,2’‘’-(1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetrayl)tetraacetic acid tetrahydrochloride tetrahydrate include the formation of stable complexes with metal ions and the suppression of oxidation reactions catalyzed by these ions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,2’,2’‘,2’‘’-(1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetrayl)tetraacetic acid tetrahydrochloride tetrahydrate. For instance, the presence and concentration of target metal ions in the environment can affect the compound’s ability to form complexes and suppress oxidation reactions .

Biochemical Analysis

Biochemical Properties

2,2’,2’‘,2’‘’-(1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetrayl)tetraacetic acid tetrahydrochloride tetrahydrate plays a significant role in biochemical reactions by acting as a chelating agent. It interacts with enzymes, proteins, and other biomolecules, forming stable complexes with metal ions. This interaction can alter the activity of metalloenzymes, influence protein folding, and affect the stability of nucleic acids. The compound’s ability to form stable complexes with metal ions makes it a valuable tool in studying metal-dependent biochemical processes .

Cellular Effects

2,2’,2’‘,2’‘’-(1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetrayl)tetraacetic acid tetrahydrochloride tetrahydrate influences various cellular processes. It can affect cell signaling pathways by chelating metal ions that are essential cofactors for certain signaling proteins. This can lead to changes in gene expression and cellular metabolism. The compound’s impact on metal ion homeostasis can also influence cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, 2,2’,2’‘,2’‘’-(1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetrayl)tetraacetic acid tetrahydrochloride tetrahydrate exerts its effects through chelation of metal ions. This chelation can inhibit or activate enzymes by removing or providing essential metal cofactors. The compound can also bind to nucleic acids, stabilizing their structure and affecting gene expression. Additionally, it can interact with proteins, altering their conformation and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,2’,2’‘,2’‘’-(1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetrayl)tetraacetic acid tetrahydrochloride tetrahydrate can change over time. The compound is relatively stable under standard conditions, but its stability can be affected by factors such as pH, temperature, and the presence of other chemicals. Over time, the compound may degrade, leading to changes in its chelating ability and its effects on cellular functions .

Dosage Effects in Animal Models

The effects of 2,2’,2’‘,2’‘’-(1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetrayl)tetraacetic acid tetrahydrochloride tetrahydrate vary with dosage in animal models. At low doses, the compound can effectively chelate metal ions without causing significant toxicity. At higher doses, it may lead to adverse effects such as metal ion depletion, oxidative stress, and toxicity to vital organs. Understanding the dosage effects is crucial for optimizing its use in research and therapeutic applications .

Metabolic Pathways

2,2’,2’‘,2’‘’-(1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetrayl)tetraacetic acid tetrahydrochloride tetrahydrate is involved in various metabolic pathways, primarily through its role as a chelating agent. It interacts with enzymes and cofactors involved in metal ion metabolism, influencing metabolic flux and metabolite levels. The compound’s ability to modulate metal ion availability can have downstream effects on numerous biochemical pathways .

Transport and Distribution

Within cells and tissues, 2,2’,2’‘,2’‘’-(1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetrayl)tetraacetic acid tetrahydrochloride tetrahydrate is transported and distributed based on its interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments. Understanding its transport and distribution is essential for elucidating its cellular effects and optimizing its use in research .

Subcellular Localization

The subcellular localization of 2,2’,2’‘,2’‘’-(1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetrayl)tetraacetic acid tetrahydrochloride tetrahydrate is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, where it exerts its effects on metal ion homeostasis and biochemical processes. Its localization can impact its activity and function, making it a valuable tool for studying subcellular dynamics .

Properties

IUPAC Name

2-[4,8,11-tris(carboxymethyl)-1,4,8,11-tetrazacyclotetradec-1-yl]acetic acid;tetrahydrate;tetrahydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32N4O8.4ClH.4H2O/c23-15(24)11-19-3-1-4-20(12-16(25)26)8-10-22(14-18(29)30)6-2-5-21(9-7-19)13-17(27)28;;;;;;;;/h1-14H2,(H,23,24)(H,25,26)(H,27,28)(H,29,30);4*1H;4*1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZFAYBMEEVMFGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(CCCN(CCN(C1)CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O.O.O.O.O.Cl.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H44Cl4N4O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

650.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2',2'',2'''-(1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetrayl)tetraacetic acid tetrahydrochloride tetrahydrate
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2,2',2'',2'''-(1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetrayl)tetraacetic acid tetrahydrochloride tetrahydrate
Reactant of Route 3
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2,2',2'',2'''-(1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetrayl)tetraacetic acid tetrahydrochloride tetrahydrate
Reactant of Route 4
2,2',2'',2'''-(1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetrayl)tetraacetic acid tetrahydrochloride tetrahydrate
Reactant of Route 5
2,2',2'',2'''-(1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetrayl)tetraacetic acid tetrahydrochloride tetrahydrate
Reactant of Route 6
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2,2',2'',2'''-(1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetrayl)tetraacetic acid tetrahydrochloride tetrahydrate

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